

Spectroscopic Data of 4-Methoxybenzyl Alcohol (CAS 105-13-5): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Piperazineethanamine, N,N,4-trimethyl-

Cat. No.: B089528

[Get Quote](#)

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methoxybenzyl alcohol (CAS 105-13-5), a key intermediate in the synthesis of various pharmaceuticals and a common fragrance and flavoring agent. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound. Initial inquiries for CAS 104-19-8 led to the determination that the intended compound of interest is 4-methoxybenzyl alcohol (CAS 105-13-5), for which substantial spectroscopic data is available.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectrometry of 4-methoxybenzyl alcohol.

Table 1: ^1H NMR Spectroscopic Data for 4-Methoxybenzyl Alcohol in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.23	Doublet	2H	Ar-H (ortho to -CH ₂ OH)
6.85	Doublet	2H	Ar-H (ortho to -OCH ₃)
4.52	Singlet	2H	-CH ₂ OH
3.76	Singlet	3H	-OCH ₃

Table 2: ^{13}C NMR Spectroscopic Data for 4-Methoxybenzyl Alcohol in CDCl_3 [1]

Chemical Shift (δ) ppm	Assignment
159.07	C-OCH ₃ (aromatic)
133.23	C-CH ₂ OH (aromatic)
128.63	CH (aromatic, ortho to -CH ₂ OH)
113.89	CH (aromatic, ortho to -OCH ₃)
64.73	-CH ₂ OH
55.26	-OCH ₃

Table 3: Key IR Absorption Bands for 4-Methoxybenzyl Alcohol

Wavenumber (cm^{-1})	Functional Group
3600-3200 (broad)	O-H stretch (alcohol)
3100-3000	C-H stretch (aromatic)
3000-2850	C-H stretch (aliphatic)
1610, 1510	C=C stretch (aromatic)
1245	C-O stretch (aryl ether)
1030	C-O stretch (primary alcohol)

Table 4: Key Mass Spectrometry Data (Electron Ionization) for 4-Methoxybenzyl Alcohol[2]

m/z	Interpretation
138	Molecular Ion $[M]^+$
121	$[M - OH]^+$
109	$[M - CH_2OH]^+$
91	$[C_7H_7]^+$ (Tropylium ion)
77	$[C_6H_5]^+$ (Phenyl cation)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

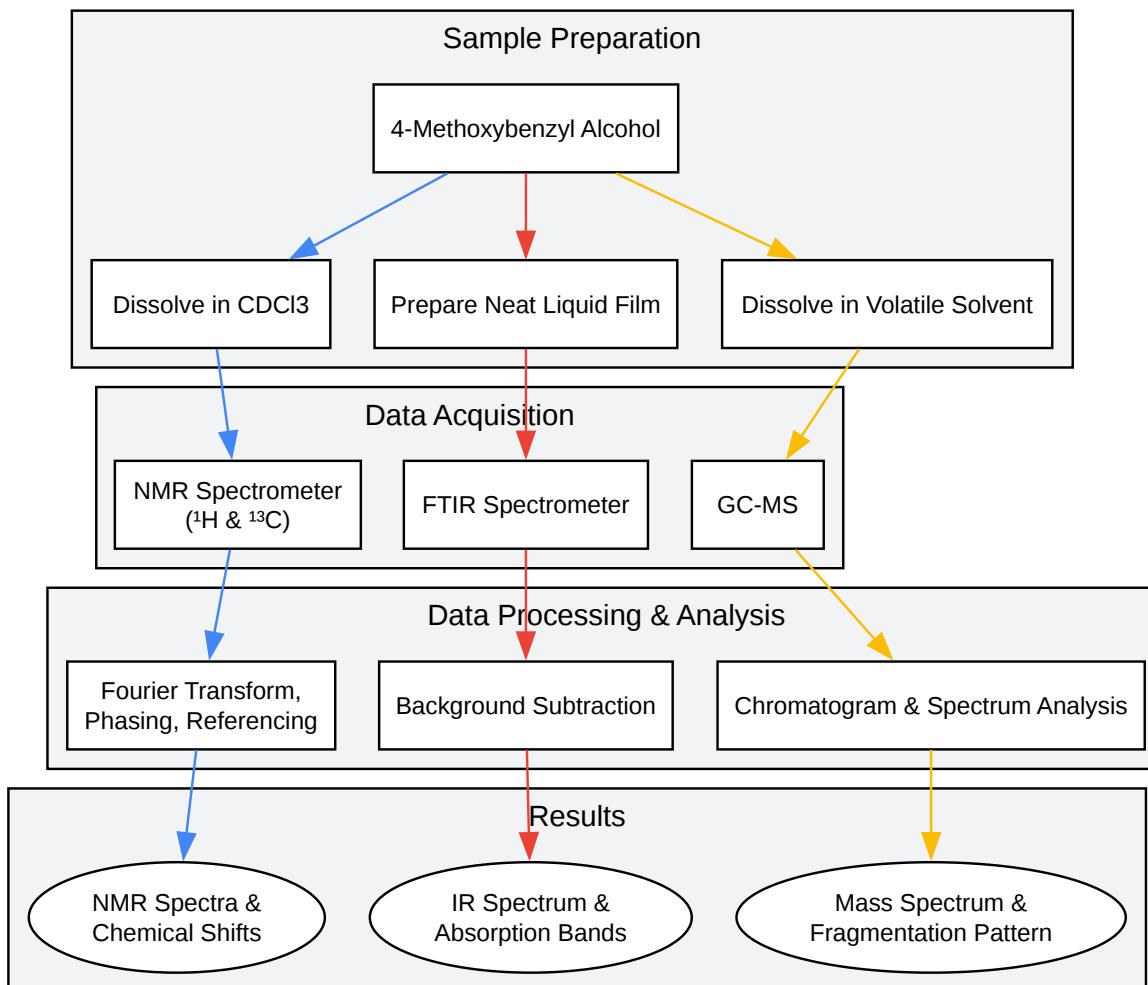
1H and ^{13}C NMR

- Sample Preparation: A sample of 4-methoxybenzyl alcohol (approximately 10-20 mg for 1H NMR, 50-100 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
- 1H NMR Data Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.

- Number of Scans: 8-16, depending on the concentration.
- ^{13}C NMR Data Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
[\[3\]](#)
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat 4-methoxybenzyl alcohol is placed on the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A second salt plate is carefully placed on top to create a thin liquid film between the plates.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty salt plates is first recorded.
 - The sample is then placed in the spectrometer's sample compartment.
 - The spectrum is typically recorded from 4000 cm^{-1} to 400 cm^{-1} .
 - Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.


Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of 4-methoxybenzyl alcohol is prepared by dissolving a small amount of the sample in a volatile organic solvent such as methanol or dichloromethane.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is used.
- GC-MS Parameters:
 - Injection Volume: 1 μ L.
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
 - Ionization Source: Electron Ionization (EI).
 - Ionization Energy: 70 eV.[\[2\]](#)
 - Mass Range: m/z 40-400.
- Data Analysis: The mass spectrum corresponding to the chromatographic peak of 4-methoxybenzyl alcohol is analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-methoxybenzyl alcohol.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Data of 4-Methoxybenzyl Alcohol (CAS 105-13-5): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089528#cas-104-19-8-spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com